molecular formula C5H4NNaO B1349749 Sodium pyridin-3-olate CAS No. 52536-09-1

Sodium pyridin-3-olate

Cat. No.: B1349749
CAS No.: 52536-09-1
M. Wt: 117.08 g/mol
InChI Key: WHYQZPOBOBSAIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium pyridin-3-olate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pyridin-3-olate can be synthesized through several methods. One common approach involves the reaction of pyridine N-oxide with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired product. Another method involves the use of Grignard reagents, where pyridine N-oxide reacts with a Grignard reagent in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as crystallization and filtration are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium pyridin-3-olate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to pyridine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various pyridine-based compounds with different functional groups.

Scientific Research Applications

Sodium pyridin-3-olate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium pyridin-3-olate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, this compound derivatives have been shown to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and cell division . This inhibition can result in antiproliferative effects against cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Sodium pyridin-3-olate can be compared with other similar compounds, such as:

    Pyridine N-oxide: Both compounds share a pyridine core, but this compound has a sodium ion, which influences its reactivity and solubility.

    Sodium pyridin-2-olate: This compound is similar in structure but differs in the position of the sodium ion, leading to variations in chemical behavior and applications.

    Sodium pyridin-4-olate: Another positional isomer, which exhibits different reactivity patterns compared to this compound.

Uniqueness: this compound is unique due to its specific position of the sodium ion, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and exhibit significant biological activities makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

sodium;pyridin-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.Na/c7-5-2-1-3-6-4-5;/h1-4,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYQZPOBOBSAIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-00-2 (Parent)
Record name Sodium pyridin-3-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40200527
Record name Sodium pyridin-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52536-09-1
Record name Sodium pyridin-3-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium pyridin-3-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium pyridin-3-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pyridin-3-olate
Reactant of Route 2
Sodium pyridin-3-olate
Reactant of Route 3
Sodium pyridin-3-olate
Reactant of Route 4
Sodium pyridin-3-olate
Reactant of Route 5
Sodium pyridin-3-olate
Reactant of Route 6
Sodium pyridin-3-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.